Cordierite

Description

Properties

IUPAC Name |

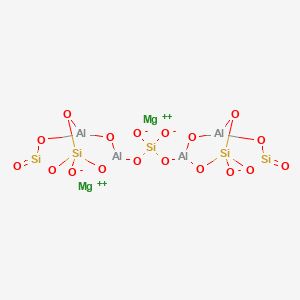

dimagnesium;dioxido-bis[(1-oxido-3-oxo-2,4,6,8,9-pentaoxa-1,3-disila-5,7-dialuminabicyclo[3.3.1]nonan-7-yl)oxy]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4Al.2Mg.2O6Si2.O4Si.2O/c;;;;;;2*1-7(2)6-8(3,4)5;1-5(2,3)4;;/q6*+2;3*-4;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSKIRARMQDRGJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si]12O[Al](O[Al](O1)O[Si]([O-])([O-])O[Al]3O[Al]4O[Si](=O)O[Si](O4)(O3)[O-])O[Si](=O)O2.[Mg+2].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al4Mg2O18Si5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

12330-40-4 (hydrate) | |

| Record name | Cordierite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001302881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

584.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid, Blue, gray, or brown mineral; [Merck Index] White solid; [Corning MSDS] | |

| Record name | Cordierite (Mg2[Al4O3(SiO3)5]) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cordierite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20482 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1302-88-1, 12330-40-4 | |

| Record name | Cordierite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001302881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cordierite (Mg2[Al4O3(SiO3)5]) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mg-cordierite, aluminium magnesium silicate (4:2:5) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cordierite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.345 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Crystal Structure of α-Cordierite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cordierite (Mg₂Al₄Si₅O₁₈) is a magnesium aluminosilicate (B74896) mineral that exists in several polymorphic forms. The high-temperature, stable polymorph, α-cordierite, also known as indialite, is of significant interest in materials science and ceramics due to its exceptionally low coefficient of thermal expansion (CTE), low dielectric constant, and high thermal shock resistance.[1][2] These properties make it a critical material for applications such as catalytic converters, high-frequency electronic substrates, and refractory materials.[3][4]

This technical guide provides a comprehensive overview of the crystal structure of α-cordierite. It details the crystallographic parameters, atomic positions, and key structural features. Furthermore, it outlines the experimental protocols used for its characterization and illustrates the logical pathway of its synthesis and phase transformation.

Crystal Structure of α-Cordierite (Indialite)

α-cordierite is the high-temperature hexagonal polymorph of this compound, structurally analogous to beryl.[5] It undergoes a phase transition from the low-temperature orthorhombic form (β-cordierite) at approximately 1450°C, though it can be metastably formed and retained at lower temperatures through processes like glass-ceramic crystallization.[5] The key distinguishing feature of the α-polymorph is the disordered arrangement of silicon and aluminum atoms within the tetrahedral sites of its characteristic ring structure.[5][6]

Crystallographic Data

The crystal structure of α-cordierite is defined by a hexagonal unit cell belonging to the P6/mcc space group.[5][6] This structure is characterized by six-membered rings of (Si,Al)O₄ tetrahedra stacked along the c-axis, forming open channels. These channels can accommodate various small molecules or ions, although in synthetic this compound, they are typically empty. The Mg²⁺ ions are located in octahedral coordination, linking the tetrahedral rings.[7]

A summary of the crystallographic and physical properties is presented in Table 1.

Table 1: Crystallographic and Physical Properties of α-Cordierite

| Parameter | Value | Reference(s) |

| Chemical Formula | Mg₂Al₄Si₅O₁₈ | [3] |

| Crystal System | Hexagonal | [5][6] |

| Space Group | P6/mcc (No. 192) | [5][6] |

| Lattice Parameters (a-axis) | ~9.75 - 9.80 Å | [5][8] |

| Lattice Parameters (c-axis) | ~9.34 - 9.39 Å | [5][8] |

| Density | ~2.51 - 2.53 g/cm³ | [3] |

| Coefficient of Thermal Expansion (CTE) (25-800°C) | 1.75 to 3.89 x 10⁻⁶ K⁻¹ (highly anisotropic) | [8][9] |

| Dielectric Constant (at 10 MHz) | ~5.12 | [8] |

| Dielectric Loss (at 10 MHz) | ~0.010 | [8] |

Atomic Coordinates

The determination of precise atomic positions within the unit cell is accomplished through the refinement of diffraction data. The disordered nature of Si and Al in the T1 and T2 tetrahedral sites is a hallmark of the α-cordierite structure. The atomic coordinates for indialite are provided in Table 2.

Table 2: Fractional Atomic Coordinates for α-Cordierite (Indialite) Data sourced from the American Mineralogist Crystal Structure Database, based on the refinement by Meagher & Gibbs (1977).[8]

| Atom | Wyckoff Position | x | y | z | Occupancy |

| Mg | 12f | 0.3333 | 0.6667 | 0.0 | 1.0 |

| T1 | 12k | 0.5 | 0.5 | 0.25 | Si: 0.28, Al: 0.72 |

| T2 | 24m | 0.3333 | 0.1667 | 0.25 | Si: 0.58, Al: 0.42 |

| O1 | 24m | 0.5 | 0.3333 | 0.25 | 1.0 |

| O2 | 48n | 0.3333 | 0.1667 | 0.091 | 1.0 |

Note: T1 and T2 represent the two distinct tetrahedral sites. The occupancies reflect the statistical distribution of Silicon (Si) and Aluminum (Al) atoms.

Experimental Protocols for Structural Characterization

The primary technique for determining the crystal structure of α-cordierite is powder X-ray Diffraction (XRD), coupled with Rietveld refinement for data analysis.[3][5]

Synthesis of α-Cordierite Powder

A common method for synthesizing α-cordierite is through the solid-state reaction of precursor oxides.

-

Precursor Mixing: Stoichiometric amounts of high-purity MgO, Al₂O₃, and SiO₂ powders are weighed according to the this compound composition (13.8 wt% MgO, 34.8 wt% Al₂O₃, 51.4 wt% SiO₂).[4]

-

Milling: The powders are intimately mixed and milled to ensure homogeneity and increase reactivity. This is typically done in a ball mill using zirconia grinding media and a solvent like acetone (B3395972) for several hours.[4]

-

Calcination: The dried powder mixture is calcined in a furnace. The temperature is ramped up to 1350-1425°C and held for 2-5 hours to facilitate the solid-state reaction and formation of the α-cordierite phase.[3][4]

-

Cooling and Pulverization: The sample is allowed to cool to room temperature, and the resulting ceramic is pulverized into a fine powder for analysis.

Powder X-ray Diffraction (XRD) Analysis

-

Sample Preparation: A small amount of the synthesized α-cordierite powder is gently packed into a sample holder, ensuring a flat, level surface to minimize preferred orientation effects.

-

Data Collection: The XRD pattern is collected using a powder diffractometer. Typical experimental parameters are as follows:

-

Radiation: Cu Kα (λ = 1.5406 Å).[10]

-

Instrument Configuration: Bragg-Brentano geometry.

-

Voltage and Current: 40 kV and 40 mA.

-

Scan Range (2θ): 10° to 80°.

-

Step Size: 0.02°.

-

Dwell Time: 1-2 seconds per step.

-

Rietveld Refinement

Rietveld refinement is a computational method used to refine a theoretical crystal structure model until the calculated diffraction pattern matches the experimentally collected pattern.[3] This allows for the precise determination of lattice parameters, atomic positions, site occupancies, and phase quantification.

-

Software: Standard crystallographic software such as FullProf, GSAS, or TOPAS is used for the refinement.[5][10]

-

Initial Model: The refinement begins with an initial structural model for α-cordierite (space group P6/mcc) using known atomic coordinates as a starting point.[8]

-

Refinement Steps: The refinement proceeds iteratively by adjusting various parameters in a sequential manner to minimize the difference between the observed and calculated patterns:

-

Scale Factor and Background: The first step involves refining the overall scale factor and modeling the background using a polynomial function.

-

Unit Cell Parameters: The lattice parameters (a and c) are refined to match the peak positions.

-

Peak Shape Parameters: The peak profiles are modeled using a pseudo-Voigt or similar function. Parameters like U, V, and W from the Caglioti equation are refined to model the instrumental broadening.

-

Atomic Coordinates: The fractional x, y, and z coordinates for each atom in the asymmetric unit are refined.

-

Isotropic Displacement Parameters (Biso): These parameters, which account for thermal vibrations, are refined for each atom.

-

Site Occupancy Factors: For sites with mixed atoms like the T1 and T2 tetrahedral sites in α-cordierite, the occupancy of Si and Al can be refined to determine their distribution.

-

-

Convergence and Quality of Fit: The refinement is considered complete when the parameter shifts become negligible and the goodness-of-fit indicators (e.g., Rwp, χ²) reach low, stable values, indicating a good match between the model and the data.[3]

Visualization of Synthesis and Phase Transformation

The formation of α-cordierite from precursor materials is not a direct process but involves a series of temperature-dependent phase transformations. This logical workflow can be visualized to understand the relationship between synthesis conditions and the resulting crystal structure.

Caption: Synthesis and phase transformation pathway for α-cordierite.

References

- 1. mdpi-res.com [mdpi-res.com]

- 2. Rietveld refinement - Wikipedia [en.wikipedia.org]

- 3. atlantis-press.com [atlantis-press.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. rruff.geo.arizona.edu [rruff.geo.arizona.edu]

- 7. google.com [google.com]

- 8. researchgate.net [researchgate.net]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. scispace.com [scispace.com]

Theoretical Modeling of Cordierite's Thermal Expansion Properties: A Technical Guide

Abstract

Cordierite (2MgO·2Al₂O₃·5SiO₂) is a magnesium aluminosilicate (B74896) ceramic renowned for its exceptionally low coefficient of thermal expansion (CTE), excellent thermal shock resistance, and low dielectric constant.[1] These properties make it indispensable in applications demanding high thermal stability, such as automotive catalytic converters, kiln furniture, and heat-resistant cookware.[2][3] The origin of its low thermal expansion lies in a highly anisotropic behavior at the crystal lattice level, where expansion along two axes is counteracted by contraction along the third. For decades, the precise mechanisms governing this phenomenon remained partially unexplained. Recent advancements in computational modeling, particularly lattice dynamics and molecular dynamics simulations, have provided a comprehensive theoretical framework. This guide details the current theoretical understanding of this compound's thermal expansion, outlines the experimental and computational protocols used for its characterization, and presents key quantitative data for researchers and materials scientists.

The Anisotropic Nature of this compound's Thermal Expansion

The most striking feature of this compound's thermal behavior is its crystallographic anisotropy. The hexagonal or pseudo-hexagonal crystal structure expands along the a and b axes when heated, while simultaneously contracting along the c axis.[4][5] This negative thermal expansion (NTE) along the c-axis partially compensates for the positive expansion in the other directions, resulting in a very low overall or bulk CTE.[5] The magnitude of this anisotropy, and consequently the bulk CTE, is sensitive to the material's purity, phase composition, and microstructure.[6][7]

Data Presentation: Coefficients of Thermal Expansion (CTE) for this compound

The following table summarizes experimentally determined CTE values for this compound from various studies, highlighting the pronounced anisotropy.

| CTE along a/b-axis (×10⁻⁶ K⁻¹) | CTE along c-axis (×10⁻⁶ K⁻¹) | Average/Volume CTE (×10⁻⁶ K⁻¹) | Temperature Range | Reference |

| 2.13 | -1.03 | - | Room Temp. - 1273 K | [5][8] |

| Increases with temp. | Decreases with temp. | 0.84 (linear); 2.31 (volume) | 200°C - 800°C | [4] |

| - | - | 1.75 (average) | 25°C - 800°C | [6] |

| - | - | ~2.0 | - | [7] |

| - | - | 1.0 - 2.0 | - | [9] |

| - | - | 1.89 | - | [1] |

Core Theoretical Models and Mechanisms

Historically, the anisotropic expansion was attributed to the differential expansion of various polyhedra within the this compound framework, specifically the behavior of Mg-O bonds compared to Si-O and Al-O bonds.[5][8] However, recent advanced simulations have revealed a more nuanced mechanism rooted in the interplay between atomic vibrations (phonons) and the material's elastic properties.[2][10]

The Interplay of Atomic Vibrations and Elasticity A breakthrough study demonstrated that this compound's anomalous thermal expansion arises from a delicate balance between vibrational modes and elastic constraints.[2][11]

-

At Low Temperatures : Low-frequency atomic vibrations dominate, which favor negative thermal expansion along all three crystal axes.[2][10]

-

At High Temperatures : Higher-frequency vibrations become more influential, promoting conventional positive thermal expansion.[2][10]

-

Elastic Hinge Mechanism : Crucially, these vibrational tendencies are counteracted by the material's intrinsic elastic properties. The crystal structure acts like a "three-dimensional hinge" that effectively cancels out a significant portion of the potential thermal expansion or contraction.[2][11]

This cancellation mechanism is what translates the competing vibrational effects into a small positive expansion along the a and b-axes and a small negative expansion along the c-axis, leading to the observed low bulk CTE.[2] This model successfully explains why the material is so stable against temperature changes.

Methodologies for Modeling and Characterization

A combination of sophisticated experimental and computational techniques is required to probe and model the thermal properties of this compound.

3.1 Experimental Protocols

High-Temperature X-Ray Diffraction (HT-XRD) HT-XRD is the primary experimental method for determining the thermal expansion coefficients of the individual crystal axes.

-

Methodology :

-

A powdered sample of pure this compound is placed on a sample holder within a high-temperature furnace chamber that is transparent to X-rays.

-

The chamber is heated to a series of predetermined temperatures (e.g., from room temperature to 1273 K).[5][8]

-

At each temperature step, the sample is allowed to thermally equilibrate.

-

An X-ray diffraction pattern is collected.

-

The positions of the diffraction peaks are used to calculate the lattice parameters (a, b, and c) at that specific temperature using a least-squares refinement method.[5]

-

The crystal structure can be further refined using the Rietveld method to understand atomic position changes.[8]

-

By plotting the change in lattice parameters as a function of temperature, the thermal expansion coefficient for each axis can be precisely determined.

-

Thermomechanical Analysis (Dilatometry) This technique measures the dimensional change of a bulk ceramic sample as a function of temperature, yielding the average linear CTE. It is particularly useful for assessing the final engineering properties of a sintered this compound body, which includes effects from porosity and secondary phases.

3.2 Computational Protocols

Lattice Dynamics and Molecular Dynamics (MD) Simulations These are the cornerstone of the modern theoretical understanding of this compound.

-

Methodology :

-

An atomic model of the this compound crystal structure is created in silico.

-

A "force field," which is a set of equations and parameters describing the forces between atoms, is defined. Recent studies have successfully used transferable force fields that are applicable across different temperatures and pressures.[2]

-

Lattice dynamics calculations are used to determine the vibrational modes (phonons) of the atoms in the crystal lattice.

-

Molecular dynamics simulations model the movement of every atom over time at a given temperature, allowing for the direct simulation of the material's expansion or contraction.

-

By running these simulations at various temperatures, researchers can accurately reproduce experimental data and gain deep insights into the underlying atomic-level mechanisms.[2][10] Ab initio molecular dynamics (AIMD) can be used for even greater accuracy, especially when investigating the effects of chemical doping.[12]

-

Conclusion

The theoretical modeling of this compound's thermal expansion has evolved from phenomenological descriptions to a robust, predictive framework based on fundamental physics. The consensus model reveals that the material's remarkable stability is not due to a single structural feature but rather a complex and elegant interplay between atomic vibrations and elastic constraints. This understanding, enabled by advanced computational simulations and validated by precise experimental protocols like HT-XRD, provides a roadmap for the rational design of new materials. By manipulating composition and structure, it may be possible to engineer ceramics with tailored thermal properties for the next generation of high-performance applications.[2][11]

References

- 1. researchgate.net [researchgate.net]

- 2. Breakthrough study reveals the secrets behind this compound’s anomalous thermal expansion - Queen Mary University of London [qmul.ac.uk]

- 3. This compound (2MgO·2Al2O3·5SiO2) | Fine Ceramics (Advanced Ceramics) | KYOCERA [global.kyocera.com]

- 4. Thermal Expansion Anisotropy of this compound Crystal | Scientific.Net [scientific.net]

- 5. researchgate.net [researchgate.net]

- 6. ceramic-science.com [ceramic-science.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. bioengineer.org [bioengineer.org]

- 11. Computer simulations shed light on how material can shrink when heated | Research | Chemistry World [chemistryworld.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Petrogenesis of Natural Cordierite in Metamorphic Rocks

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cordierite, a magnesium-iron aluminum silicate, is a key mineral in understanding the geological processes of the Earth's crust. Its presence in metamorphic rocks provides critical insights into the pressure-temperature conditions of their formation. This technical guide delves into the petrogenesis of natural this compound, offering a comprehensive overview of its formation, stability, and associated mineral assemblages in metamorphic environments. Detailed experimental protocols for this compound synthesis and stability studies are provided, alongside quantitative data from various geological settings. Signaling pathways and logical relationships governing this compound formation are visualized through DOT language diagrams, offering a clear and concise representation of complex geological processes. This guide is intended to be a valuable resource for researchers and scientists in the fields of geology, materials science, and beyond.

Introduction to this compound

This compound is a cyclosilicate mineral with the chemical formula (Mg,Fe)₂Al₄Si₅O₁₈. It is a common constituent of high-temperature, low- to medium-pressure metamorphic rocks, particularly those derived from aluminous sediments (metapelites).[1][2] Its crystal structure is orthorhombic, though it can transform into a hexagonal polymorph, indialite, at very high temperatures.[1] A key feature of the this compound structure is the presence of channel-like cavities that can incorporate volatile molecules such as H₂O and CO₂, which significantly influences its stability.

The formation of this compound is a sensitive indicator of specific metamorphic conditions, making it a valuable tool for geothermobarometry—the science of determining the pressure and temperature history of rocks.[3] This guide will explore the intricate processes that lead to the crystallization of this compound in various metamorphic settings.

Geological Occurrence and Mineral Assemblages

This compound is predominantly found in two main geological settings: contact metamorphic aureoles and regional metamorphic terranes.

-

Contact Metamorphism: In the heat-affected zones around igneous intrusions, this compound forms in hornfels and other contact metamorphic rocks. These environments are characterized by high temperatures and relatively low pressures.

-

Regional Metamorphism: this compound is a hallmark of Buchan-type regional metamorphism, which involves high-temperature, low- to medium-pressure conditions, often associated with areas of high heat flow in the Earth's crust. It is a common mineral in gneisses and schists from the amphibolite to granulite facies.[1][2]

This compound is typically found in association with a specific suite of minerals, which collectively define the metamorphic grade and the bulk chemical composition of the protolith (the original rock before metamorphism). Common mineral assemblages including this compound are presented in Table 1.

| Metamorphic Facies | Common Mineral Assemblage with this compound | Protolith |

| Amphibolite Facies | This compound + Andalusite + Biotite + Muscovite + Quartz + Plagioclase | Pelitic Schist |

| Granulite Facies | This compound + Garnet + Sillimanite + K-Feldspar + Biotite + Quartz | Pelitic Gneiss |

| Migmatites | This compound + Biotite + K-Feldspar + Plagioclase + Quartz (in restite) | Partially Melted Pelite |

Table 1: Common mineral assemblages associated with this compound in different metamorphic facies.

Petrogenesis: The Formation of this compound

The formation of this compound in metamorphic rocks is governed by a complex interplay of pressure, temperature, bulk rock chemistry, and the presence of fluids. Several key metamorphic reactions lead to the crystallization of this compound.

Key Metamorphic Reactions

This compound typically forms through dehydration reactions, where hydrous minerals break down to form less hydrous or anhydrous minerals. Some of the most important this compound-forming reactions in metapelites include:

-

Breakdown of Chlorite (Lower Amphibolite Facies):

-

Chlorite + Muscovite + Quartz → this compound + Biotite + H₂O

-

-

Dehydration of Micas and Aluminosilicates (Upper Amphibolite to Granulite Facies):

-

Decompression Reactions:

-

Garnet + Sillimanite + Quartz → this compound

-

These reactions are sensitive to changes in pressure and temperature. For instance, the breakdown of garnet to form this compound is often indicative of a decrease in pressure (decompression) at high temperatures, a common process in the exhumation of mountain belts.

Influence of Bulk Rock Composition

The chemical composition of the protolith plays a crucial role in determining whether this compound will form. This compound is typically found in rocks that are:

-

Peraluminous: Having a molar ratio of Al₂O₃ / (CaO + Na₂O + K₂O) > 1. This indicates an excess of aluminum relative to the alkali and alkaline earth elements, which is characteristic of shales and other clay-rich sediments.

-

Rich in Magnesium and Iron: As a ferromagnesian mineral, the abundance of MgO and FeO in the protolith is a primary control on the amount of this compound that can form.

Pressure-Temperature Stability Field

The stability of this compound is confined to a specific range of pressure and temperature conditions, as illustrated by petrogenetic grids. These diagrams map out the stability fields of different mineral assemblages as a function of P and T. This compound is generally stable at:

-

Temperatures: > 500 °C

-

Pressures: < 7-8 kbar

At higher pressures, this compound breaks down to form denser mineral assemblages, typically involving garnet and kyanite (B1234781) or sillimanite. The exact P-T stability field is also influenced by the water content within the this compound structure; higher water content can extend its stability to higher pressures.

Diagram 1: Metamorphic Pathway to this compound Formation

References

An In-depth Technical Guide on the Low-Temperature Vibrational Properties of Synthetic Cordierite

Authored for Researchers and Scientists in Materials Science and Geoscience

This technical guide provides a comprehensive overview of the low-temperature vibrational properties of synthetic cordierite (Mg₂Al₄Si₅O₁₈), a material renowned for its low thermal expansion and excellent thermal shock resistance. The following sections detail its synthesis, experimental protocols for characterizing its low-temperature behavior, and key quantitative data on its heat capacity and thermal expansion.

Synthesis of High-Purity this compound

The vibrational properties of this compound are intrinsically linked to its crystal structure and purity. Therefore, controlled synthesis is paramount. High-purity synthetic this compound is typically produced through solid-state reactions. Common methods include:

-

Glass Crystallization: This involves creating a stoichiometric glass of the this compound composition (MgO, Al₂O₃, SiO₂) and then annealing it at high temperatures. For instance, anhydrous Mg-cordierite can be synthesized by holding a stoichiometric glass at 1250 °C for an extended period, such as one week, to ensure complete crystallization and Al-Si ordering.[1]

-

Solid-State Reaction of Oxides: This method utilizes high-purity oxide powders (MgO, Al₂O₃, and SiO₂) mixed in the stoichiometric ratio of this compound.[2] The mixture is then calcined at temperatures typically ranging from 1300°C to 1425°C.[2][3] The particle size of the precursor oxides can influence the reaction kinetics and the purity of the final this compound phase.[2]

-

Sol-Gel Process: For high-purity this compound, sol-gel techniques offer a viable route, yielding a fine, reactive powder that can be sintered at lower temperatures.[3]

-

Hydrothermal Synthesis for Hydrous this compound: Hydrous this compound, which contains water molecules within its structural channels, can be synthesized by treating anhydrous this compound under high pressure and temperature in the presence of water. A typical procedure involves treating the anhydrous powder at 4 kbar and 600 °C for 24 hours.[4][5]

The resulting synthetic this compound should be characterized by techniques such as X-ray diffraction (XRD) to confirm phase purity and determine lattice parameters, and infrared (IR) spectroscopy to verify the absence or presence of water in the structural channels.[1][4]

Experimental Protocols for Low-Temperature Analysis

The investigation of the vibrational properties of synthetic this compound at low temperatures primarily involves calorimetry to measure heat capacity and dilatometry for thermal expansion. Spectroscopic methods like Raman and infrared spectroscopy provide insights into the specific vibrational modes.

Adiabatic calorimetry is a precise method for measuring the heat capacity (Cₚ) of solids from cryogenic temperatures up to room temperature.

Methodology:

-

Sample Preparation: A known mass of the synthetic this compound powder (typically several grams) is placed in a calorimeter ampoule.[1]

-

Calorimeter Setup: The ampoule is filled with a heat-exchange gas, such as helium, at low pressure to facilitate thermal equilibrium.[1]

-

Measurement Principle: The sample is cooled to the lowest desired temperature (e.g., around 5 K). Small, precisely measured amounts of heat are then introduced to the sample, and the resulting temperature increase is recorded. The heat capacity is calculated from the amount of heat added and the temperature change.

-

Data Acquisition: Measurements are taken in discrete steps at progressively higher temperatures up to 300 K.[1][4] The data are then smoothed using appropriate functions, and thermodynamic functions like entropy and enthalpy are calculated by integrating the heat capacity data.[1]

For smaller sample sizes, heat-pulse calorimetry is a suitable technique.

Methodology:

-

Sample Mounting: A small, milligram-sized sample is attached to a sample holder that incorporates a heater and a thermometer.

-

Measurement Environment: The measurement is performed under high vacuum to minimize heat loss.

-

Heating and Measurement: A short heat pulse is applied to the sample, and the subsequent temperature relaxation is monitored. The heat capacity is determined from the amplitude of the temperature rise and the energy of the heat pulse. This technique has been successfully used to measure the heat capacity of synthetic Fe-cordierite and Mg-cordierite between 5 and 300 K.[6]

These spectroscopic techniques probe the vibrational modes of the crystal lattice.

Methodology:

-

Raman Spectroscopy: A monochromatic laser is focused on the sample. The inelastically scattered light is collected and analyzed. The frequency shifts in the scattered light correspond to the energies of the vibrational modes (phonons) in the crystal. Changes in the Raman spectra, particularly in the 530–600 cm⁻¹ region, can indicate the degree of Al-Si ordering in the this compound structure.[7][8]

-

Infrared (IR) Spectroscopy: A beam of infrared light is passed through the sample. The absorption of specific frequencies of light corresponds to the excitation of vibrational modes. Powder IR spectroscopy is particularly useful for detecting the presence and type of water molecules in the channels of hydrous this compound, typically identified by bands around 3600 cm⁻¹.[1][9][10]

Quantitative Data

The following tables summarize the key quantitative data on the low-temperature vibrational and thermal properties of synthetic this compound.

Table 1: Low-Temperature Heat Capacity of Synthetic Anhydrous Mg-Cordierite

| Temperature (K) | Molar Heat Capacity (Cₚ) (J·mol⁻¹·K⁻¹) |

| 10 | 1.15 |

| 20 | 9.05 |

| 30 | 27.2 |

| 40 | 54.5 |

| 50 | 87.5 |

| 100 | 235.5 |

| 150 | 345.5 |

| 200 | 425.0 |

| 250 | 483.5 |

| 298.15 | 525.7 |

Data sourced from smoothed experimental values obtained by adiabatic calorimetry.[1]

Table 2: Low-Temperature Heat Capacity of Synthetic Hydrous Mg-Cordierite (Mg₁.₉₇Al₃.₉₄Si₅.₀₆O₁₈·0.625H₂O)

| Temperature (K) | Molar Heat Capacity (Cₚ) (J·mol⁻¹·K⁻¹) |

| 10 | 1.95 |

| 20 | 11.5 |

| 30 | 31.0 |

| 40 | 59.5 |

| 50 | 93.0 |

| 100 | 243.0 |

| 150 | 356.0 |

| 200 | 441.0 |

| 250 | 504.5 |

| 298.15 | 552.0 |

Data sourced from smoothed experimental values obtained by adiabatic calorimetry.[4][5]

Table 3: Standard Thermodynamic Properties at 298.15 K and 1 bar

| Substance | Standard Entropy (S°) (J·mol⁻¹·K⁻¹) |

| Anhydrous Mg-Cordierite | 404.0 ± 1.6 |

| Hydrous Mg-Cordierite | 450.9 ± 0.5 |

| Anhydrous Fe-Cordierite | 460.5 ± 0.5 |

Data sourced from low-temperature heat capacity measurements.[1][6]

Table 4: Coefficient of Thermal Expansion (CTE) of Synthetic this compound

| Temperature Range | Average CTE (10⁻⁶ K⁻¹) | Notes |

| 25 °C to 800 °C | 1.75 | For a dense ceramic prepared by reactive sintering.[11] |

| Room temperature – 800 °C | 1.72 | For this compound synthesized with low impurity kaolin.[12] |

| Room temperature – 800 °C | 2.61 | For this compound with impurities promoting densification.[12] |

| Not specified | 0.8 - 2.0 | General range reported for this compound ceramics.[13] |

Note: Low-temperature specific CTE data is less commonly reported in literature compared to heat capacity.

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow for characterizing synthetic this compound and the conceptual relationship between its synthesis, structure, and properties.

Caption: Experimental workflow for the analysis of synthetic this compound.

Caption: Interrelation of synthesis, structure, and properties.

Conclusion

The low-temperature vibrational properties of synthetic this compound are dictated by its highly ordered crystal structure. Heat capacity measurements reveal the energetic landscape of its lattice vibrations (phonons), which in turn govern its macroscopic thermal properties, including its characteristically low thermal expansion. The presence of water in the structural channels of hydrous this compound significantly alters its heat capacity and thermodynamic functions at low temperatures. A thorough understanding of these properties, achieved through precise synthesis and characterization, is crucial for the application of this compound in advanced materials and high-performance ceramics.

References

- 1. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 2. atlantis-press.com [atlantis-press.com]

- 3. thaiceramicsociety.com [thaiceramicsociety.com]

- 4. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 5. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ceramic-science.com [ceramic-science.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Geochemical characterization of cordierite-bearing migmatites

An In-Depth Technical Guide to the Geochemical Characterization of Cordierite-Bearing Migmatites

Introduction

This compound-bearing migmatites are complex rocks that form under high-temperature, low-pressure metamorphic conditions, representing a critical link between metamorphism and magmatism in the Earth's crust.[1] They are composite rocks, consisting of a metamorphic component (paleosome) and a magmatic component (neosome), the latter of which is subdivided into a light-colored, granitic part (leucosome) and a dark, mafic-rich part (melanosome).[1] The presence of this compound, a magnesium-iron aluminum silicate (B1173343), is diagnostic of specific petrogenetic conditions, typically involving the partial melting (anatexis) of aluminum-rich sedimentary protoliths like pelites and greywackes.[2]

The geochemical characterization of these rocks is fundamental to understanding the processes of crustal differentiation, granite petrogenesis, and the tectonic evolution of orogenic belts.[3] This guide provides researchers and scientists with a comprehensive overview of the key geochemical attributes of this compound-bearing migmatites, detailed experimental protocols for their analysis, and a summary of their petrogenetic significance.

Geochemical Characteristics

The geochemistry of this compound-bearing migmatites reflects their dual nature, with compositions intermediate between the original sedimentary protolith and the extracted granitic melt.

Major Element Geochemistry

The bulk-rock major element composition of this compound-bearing migmatites is largely controlled by the nature of their metapelitic or metagreywacke protolith.[4][5] They are typically peraluminous, with a molar Al₂O₃/(CaO + Na₂O + K₂O) ratio (A/CNK) greater than 1.1.[6] The formation of migmatites involves the segregation of a leucosome, which is enriched in SiO₂, K₂O, and Na₂O, from a melanosome or restite, which is enriched in Al₂O₃, FeO, and MgO.[7] this compound itself is a significant reservoir of magnesium and iron.[8]

Trace Element and Rare Earth Element (REE) Geochemistry

Trace element compositions are powerful tracers of the melting process. This compound-bearing migmatites and the S-type granites derived from them are often enriched in large-ion lithophile elements (LILEs) such as Rb, Th, and U, and depleted in high-field-strength elements (HFSEs) like Nb and Ta.[6][9] A characteristic feature is often a significant negative Europium (Eu) anomaly, which indicates the retention of plagioclase feldspar (B12085585) in the restite during partial melting.[6][10] The Rare Earth Element (REE) patterns typically show an enrichment in Light REEs (LREE) over Heavy REEs (HREE).[9][10]

Isotopic Geochemistry (Sr-Nd-Pb)

The isotopic composition of this compound-bearing migmatites provides crucial information about the age and origin of their source rocks. They typically exhibit highly radiogenic initial ⁸⁷Sr/⁸⁶Sr ratios (commonly >0.710) and negative εNd(t) values (e.g., -2 to -9).[6][11] These isotopic signatures are characteristic of magmas derived from the partial melting of ancient, evolved continental crust, such as biotite-bearing metagreywackes.[6][11] Lead (Pb) isotope data also support a crustal origin for these rocks.[11]

Data Presentation

The following tables summarize typical geochemical compositions for this compound-bearing migmatites, compiled from various studies. Values can vary significantly based on the specific protolith composition and the degree of partial melting.

Table 1: Representative Major Oxide Compositions (wt.%)

| Oxide | Metapelite Protolith (Typical) | This compound-Bearing Migmatite (Bulk Rock) |

| SiO₂ | 60 - 70 | 65 - 75 |

| TiO₂ | 0.5 - 1.5 | 0.4 - 1.0 |

| Al₂O₃ | 15 - 20 | 14 - 18 |

| FeO* | 5 - 9 | 3 - 7 |

| MnO | 0.05 - 0.2 | 0.05 - 0.15 |

| MgO | 2 - 5 | 1 - 4 |

| CaO | 1 - 3 | 0.5 - 2.5 |

| Na₂O | 2 - 4 | 2 - 4 |

| K₂O | 3 - 5 | 3 - 6 |

| P₂O₅ | 0.1 - 0.3 | 0.1 - 0.2 |

| Total iron expressed as FeO. |

Table 2: Representative Trace Element Compositions (ppm)

| Element | Metapelite Protolith (Typical) | This compound-Bearing Migmatite (Bulk Rock) |

| Rb | 100 - 250 | 150 - 300 |

| Sr | 100 - 300 | 50 - 200 |

| Ba | 400 - 1000 | 300 - 800 |

| Zr | 150 - 300 | 100 - 250 |

| Th | 10 - 30 | 15 - 40 |

| U | 2 - 5 | 3 - 8 |

| Nb | 10 - 20 | 8 - 18 |

| Y | 20 - 40 | 15 - 35 |

| La | 30 - 60 | 35 - 70 |

| Eu | 1.0 - 2.0 | 0.5 - 1.5 |

| Yb | 2 - 4 | 1.5 - 3.5 |

| Eu/Eu* | 0.6 - 0.8 | 0.4 - 0.7 |

Table 3: Representative Sr-Nd-Pb Isotopic Ratios

| Isotopic Ratio | This compound-Bearing Migmatite / S-type Granite | Interpretation |

| Initial ⁸⁷Sr/⁸⁶Sr | 0.7114 - 0.7503[6] | Highly radiogenic; indicates melting of old, Rb-rich continental crust. |

| εNd(t) | -9.3 to -13.3[6] | Strongly negative; indicates a long crustal residence time for the source material. |

| ²⁰⁶Pb/²⁰⁴Pb (initial) | ~18.2 - 18.4[6] | Radiogenic; consistent with an upper crustal source. |

| ²⁰⁷Pb/²⁰⁴Pb (initial) | ~15.6[6] | Radiogenic; consistent with an upper crustal source. |

| ²⁰⁸Pb/²⁰⁴Pb (initial) | ~37.9 - 38.2[6] | Radiogenic; consistent with an upper crustal source. |

Experimental Protocols

Accurate geochemical characterization requires rigorous and standardized laboratory procedures. The following sections detail the key experimental protocols from sample collection to analysis.

Sample Preparation for Whole-Rock Analysis

Proper sample preparation is critical to ensure the analyzed subsample is representative of the bulk rock.[9][11]

-

Initial Processing : Weathered surfaces, veins, and altered portions are removed from the rock sample using a rock saw or hammer.

-

Crushing : The cleaned sample is crushed to fragments of less than 6 mm using a steel jaw crusher.[12] The crusher plates must be thoroughly cleaned between samples to prevent cross-contamination.[9]

-

Splitting : The crushed material is homogenized and split using a riffle or rotary splitter to obtain a representative aliquot of approximately 100-200 g.[12]

-

Pulverization : The split is pulverized to a fine powder (typically better than 85% passing 75 microns) using a low-contamination mill, such as an agate ring mill.[12][13]

Whole-Rock Major and Trace Element Analysis

4.2.1 X-Ray Fluorescence (XRF) Spectrometry XRF is a robust technique for accurately determining major and some trace element concentrations.[5] The fused bead method is preferred for silicate rocks as it eliminates mineralogical and particle size effects.[5][10]

-

Loss on Ignition (LOI) : A known weight of rock powder (~1 g) is heated in a furnace to 1050°C for several hours to determine the mass loss due to volatiles.[13]

-

Fusion : A precise amount of dried sample powder (e.g., 1.15 g) is mixed with a flux, typically lithium tetraborate (B1243019) (e.g., 8.85 g).[13] The mixture is heated in a platinum crucible at ~1050-1100°C until fully molten.[13]

-

Bead Creation : The molten liquid is poured into a platinum mold and cooled to form a flat, homogeneous glass disc (fused bead).[10]

-

Analysis : The fused bead is placed in the Wavelength Dispersive XRF (WDXRF) spectrometer. The instrument bombards the sample with X-rays, causing the elements within the sample to fluoresce at their characteristic wavelengths. The intensities are measured and converted to concentrations using calibration curves established from certified reference materials (CRMs).[10][14]

4.2.2 Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) ICP-MS is the preferred method for determining a wide range of trace and rare earth elements at low concentrations due to its high sensitivity.[3]

-

Sample Digestion : A precise weight of rock powder (~50-100 mg) is placed in a clean Teflon vessel. A multi-acid mixture is added. A common procedure for silicate rocks involves a mixture of hydrofluoric (HF), nitric (HNO₃), and perchloric (HClO₄) acids.[15][16]

-

Heating : The vessel is sealed and heated (e.g., in a microwave digestion system or on a hotplate) to facilitate complete dissolution of all silicate minerals.[16][17]

-

Evaporation and Re-dissolution : The solution is carefully evaporated to dryness to remove excess HF. The residue is then re-dissolved in a dilute HNO₃ solution.[16]

-

Analysis : The final solution is introduced into the ICP-MS. The sample is nebulized into an argon plasma (~6000-8000°C), which ionizes the atoms.[18] The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio. Concentrations are determined by comparing ion counts to those of multi-element calibration standards.[18]

In-Situ Mineral Analysis: Electron Probe Microanalysis (EPMA)

EPMA is a non-destructive technique used to obtain quantitative chemical compositions of individual mineral grains in-situ within a polished thin section or sample mount.[2][7]

-

Sample Preparation : A standard petrographic thin section (30 microns thick) or a polished block of the rock is prepared. The surface must be highly polished to a mirror finish. The sample is then coated with a thin layer of carbon to make it conductive.[2][7]

-

Analysis : The sample is placed in the EPMA instrument's high-vacuum chamber. A focused beam of high-energy electrons is directed onto a specific point on a mineral grain.[7]

-

X-ray Detection : The electron beam excites the atoms in the sample, causing them to emit characteristic X-rays. These X-rays are analyzed by Wavelength Dispersive Spectrometers (WDS), which provide high-resolution and accurate measurements.[8][19]

-

Quantification : The intensity of the characteristic X-rays for each element is compared to the intensity measured from standards of known composition under the same analytical conditions. A matrix correction procedure (e.g., ZAF or Phi-Rho-Z) is applied to convert raw intensities into elemental weight percentages.[8]

Radiogenic Isotope Analysis (Sr-Nd-Pb)

Isotopic analysis is typically performed using Thermal Ionization Mass Spectrometry (TIMS) or Multi-Collector ICP-MS (MC-ICP-MS), which provide the highest precision for isotope ratio measurements.[15][20] A crucial step is the chemical separation of the elements of interest from the rock matrix.[1]

-

Sample Digestion : A larger amount of rock powder (~100-200 mg) is digested using the HF-HNO₃-HClO₄ acid digestion method, similar to the ICP-MS procedure.[15]

-

Column Chemistry (Ion Exchange) : A multi-step ion-exchange chromatography procedure is used to sequentially separate Sr, Nd, and Pb from the dissolved sample solution and from other elements that could cause isobaric interferences.[1][6][15]

-

Step 1 (Sr-Pb Separation) : The sample solution is loaded onto a column containing a resin that selectively retains Sr and Pb (e.g., Sr-spec resin). These elements are then eluted separately using different acid concentrations.[1]

-

Step 2 (REE Separation) : The fraction from the first column containing the Rare Earth Elements is passed through a cation exchange column to separate the bulk REEs from other matrix elements.[1]

-

Step 3 (Nd Purification) : The REE fraction is then passed through another column with a resin specifically designed to separate Nd from other REEs, particularly Samarium (Sm), which has an isotope (¹⁴⁴Sm) that interferes with ¹⁴⁴Nd.[1]

-

-

Mass Spectrometry (TIMS) :

-

The purified Sr, Nd, or Pb solution is loaded onto a small metal filament (e.g., Rhenium, Tantalum).

-

The filament is heated in the TIMS source chamber under high vacuum, causing the sample to ionize.

-

The ion beam is accelerated and passed through a magnetic field, which separates the isotopes based on their mass. The separated ion beams are measured simultaneously by multiple detectors (Faraday cups).[15]

-

Measured ratios are corrected for instrumental mass fractionation using internationally recognized standard values.[15]

-

Visualization of Workflows and Pathways

Geochemical Characterization Workflow

The following diagram outlines the logical workflow for the comprehensive geochemical characterization of this compound-bearing migmatites.

Petrogenetic Pathway of this compound-Bearing Migmatites

This diagram illustrates the key reactions and conditions involved in the formation of this compound-bearing migmatites from a metapelitic source rock.

References

- 1. Issue:New sequential separation procedure for Sr, Nd and Pb isotope ratio measurement in geological material using MC-ICP-MS and TIMS : Geochemical Journal [geochemical-journal.jp]

- 2. geology.sk [geology.sk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. rigaku.com [rigaku.com]

- 6. New sequential separation procedure for Sr, Nd and Pb isotope ratio measurement in geological material using MC-ICP-MS and TIMS [jstage.jst.go.jp]

- 7. Electron probe micro-analyzer (EPMA) [serc.carleton.edu]

- 8. geology.wisc.edu [geology.wisc.edu]

- 9. asgmi.org [asgmi.org]

- 10. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]

- 11. Sample Preparation for Geochemistry [sgs.com]

- 12. alsglobal.com [alsglobal.com]

- 13. A Reconstitution Approach for Whole Rock Major and Trace Element Compositions of Granulites from the Kapuskasing Structural Zone [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. geoinfo.nmt.edu [geoinfo.nmt.edu]

- 17. Sample Preparation For Geological Laboratories - Milestone - Helping Chemists [milestonesrl.com]

- 18. Standard Operating Procedure for the determination of trace elements in hydrothermal fluids by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 20. TIMS | Pacific Centre for Isotopic and Geochemical Research [pcigr.ubc.ca]

Cordierite as an indicator mineral in petrological studies

An In-Depth Technical Guide to Cordierite as an Indicator Mineral in Petrological Studies

Introduction to this compound

This compound is a magnesium iron aluminum cyclosilicate mineral with the chemical formula (Mg,Fe)₂Al₄Si₅O₁₈.[1] It serves as a critical indicator mineral in petrological studies, providing insights into the pressure-temperature conditions and chemical environment during the formation of metamorphic and igneous rocks.[2] Its presence, composition, and texture are diagnostic of specific petrogenetic processes, particularly those associated with low-pressure, high-temperature metamorphism and the genesis of certain granitic magmas.[3][4]

Structurally, this compound is a tectosilicate, although its arrangement of Al and Si tetrahedra in rings gives it pseudo-hexagonal characteristics.[2] A key feature of its structure is the presence of large channels that can incorporate volatile molecules such as H₂O and CO₂, as well as alkali elements.[2][5] The amount and composition of these channel volatiles are crucial for understanding the fluid conditions present during rock formation.[6] this compound forms a solid solution series between the Mg-rich end-member (this compound) and the Fe-rich end-member (sekaninaite).[1][2] A high-temperature hexagonal polymorph, indialite, is rare in nature.[2]

This compound in Petrogenesis

This compound is found in two primary geological settings: high-temperature/low- to medium-pressure metamorphic rocks and peraluminous granitic igneous rocks.[2]

Metamorphic Environments

This compound is a hallmark mineral of low- to medium-pressure, high-temperature metamorphism.[3] It is commonly found in pelitic rocks (metamorphosed clay-rich sediments) within contact aureoles surrounding igneous intrusions and in regional metamorphic terranes of the amphibolite and granulite facies.[2][7]

-

Contact Metamorphism: In the high-temperature, low-pressure zones of contact metamorphism, this compound often forms porphyroblasts in hornfels.[4][8]

-

Regional Metamorphism: In regionally metamorphosed schists and gneisses, this compound is characteristic of low- to medium-pressure (Buchan-type) facies series.[3] Its formation can be attributed to reactions such as the destabilization of chlorite (B76162) at amphibolite-facies conditions or the breakdown of biotite (B1170702) and sillimanite (B1173473) at higher grades.[2][3] At the highest temperatures of the granulite facies and in migmatites (partially melted rocks), this compound is stable and coexists with minerals like orthopyroxene, spinel, and sapphirine.[2] It is progressively destabilized at higher pressures, where garnet and staurolite-bearing assemblages become more common.[2]

Igneous Environments

This compound is also a characteristic accessory mineral in many felsic peraluminous igneous rocks, such as S-type granites, rhyolites, and pegmatites.[5][9] These rocks are typically derived from the partial melting of metasedimentary sources.[3] The origin of this compound in these igneous rocks can be complex and is generally classified into three main types:

-

Type 1: Metamorphic (Xenocrystic or Restitic): This this compound is not in equilibrium with the host magma. It can be a xenocryst, which is a foreign crystal incorporated from the surrounding country rock, or a restite, a residual mineral from the source rock that resisted melting.[5][9] These grains are often anhedral and may contain inclusions characteristic of their high-grade metamorphic origin.[9]

-

Type 2: Magmatic (Peritectic or Cotectic): This this compound crystallized directly from the magma. Peritectic this compound forms as a product of incongruent melting reactions, such as the dehydration melting of biotite.[9][10] Cotectic this compound crystallizes in equilibrium with other minerals like quartz and feldspar (B12085585) from the melt.[9] Magmatic this compound is often subhedral to euhedral and has a grain size compatible with the host rock.[9]

-

Type 3: Metasomatic: This type of this compound forms by the replacement of other minerals, like feldspar or biotite, often related to fluid activity along structural discontinuities in the host rock.[9]

This compound Composition as a Petrogenetic Tool

The chemical composition of this compound is a powerful tool for deciphering the conditions of petrogenesis.

-

Fe-Mg Content: The ratio of magnesium to iron in this compound is sensitive to temperature and pressure. In conjunction with other Fe-Mg minerals like garnet and biotite, it is used for geothermometry and geobarometry.[11][12] The garnet-cordierite geothermometer is particularly useful for estimating the equilibrium temperatures of granulite-facies metamorphic rocks.[11]

-

Channel Volatiles (H₂O and CO₂): The large structural channels in this compound can trap and preserve samples of the fluid phase present during metamorphism or magma crystallization.[2][6] The absolute and relative amounts of H₂O and CO₂ can be analyzed using techniques like secondary ion mass spectrometry (SIMS) and Fourier-transform infrared spectroscopy (FTIR).[13][14] This information is vital for determining the composition of metamorphic fluids and understanding the role of volatiles in crustal melting processes.[6] For instance, very low H₂O contents in cordierites from migmatites can indicate fluid-undersaturated melting conditions.[6]

Data Presentation

Table 1: Stability Ranges of this compound under Various Conditions

| Condition | Pressure Range (kbar) | Temperature Range (°C) | Geological Environment | Key Reactions / Notes |

| Anhydrous (Dry) | Up to 8.2 | > 800 | Granulite Facies Metamorphism | Breakdown to enstatite + sillimanite + quartz.[15][16] |

| Hydrous (P_H₂O = P_total) | Up to 11.2 | 700 - 830 | Amphibolite/Granulite Facies | Breakdown to talc (B1216) + sillimanite + quartz.[15][16] Water in channels stabilizes this compound to higher pressures.[16] |

| Fluid-Absent Melting | 5 - 15 | > 700 | Crustal Anatexis (Migmatites, S-type Granites) | Bio + Pl + Crd + Qz → Grt + Als + melt (at ~10 kbar).[17][18] this compound is a common restitic phase.[17] |

| Garnet-Cordierite Coexistence | 5 - 10 | 700 - 850 | High-Grade Metamorphic Terranes | Used for geothermobarometry.[19] |

Table 2: Typical Mineral Assemblages with this compound

| Geological Setting | Common Associated Minerals | Metamorphic Facies/Rock Type |

| Contact Aureoles | Andalusite, Biotite, Muscovite, K-feldspar, Quartz | Hornfels |

| Regional Metamorphism (Amphibolite Facies) | Sillimanite, K-feldspar, Biotite, Garnet, Plagioclase, Muscovite | Schist, Gneiss[2][3] |

| Regional Metamorphism (Granulite Facies) | Orthopyroxene, Garnet, Sillimanite, Spinel, Sapphirine, K-feldspar | Granulite, Gneiss, Migmatite[2] |

| Peraluminous Igneous Rocks | Quartz, K-feldspar, Plagioclase, Biotite, Muscovite, Garnet, Sillimanite | S-type Granite, Rhyolite, Pegmatite[1][3] |

Experimental Protocols

Experimental petrology provides the fundamental data for calibrating geothermometers and understanding mineral stability. Below is a generalized protocol for determining the stability of this compound at high pressure and temperature, synthesized from descriptions of such experiments.[15][16][17][18]

Protocol for High-Pressure this compound Stability Experiment

-

Starting Material Preparation:

-

Synthesize a starting material with the desired bulk composition, often corresponding to a natural pelitic rock. This can be done by mixing high-purity oxides (e.g., MgO, Al₂O₃, SiO₂) or gels in stoichiometric proportions.[20]

-

Alternatively, use a natural, finely ground, and homogenized rock powder (e.g., a this compound gneiss).[17][18]

-

For hydrous experiments, a specific amount of water (e.g., 5 wt%) is added to the sample.[17] For fluid-absent experiments, the starting powder is dried in an oven.

-

-

Sample Encapsulation:

-

The powdered starting material is loaded into a noble metal capsule, typically made of gold (Au) or platinum (Pt), to prevent reaction with the experimental assembly and to contain the sample and any added fluids.

-

The capsule is welded shut to create a closed system.

-

-

High-Pressure, High-Temperature Experiment:

-

The encapsulated sample is placed within the furnace assembly of a high-pressure apparatus, such as a piston-cylinder device.

-

The experiment is brought to the target pressure by advancing the piston.

-

The temperature is then increased to the desired value using an internal graphite (B72142) or molybdenum furnace. Temperature is monitored and controlled via a thermocouple.

-

The experiment is held at the target P-T conditions for a duration sufficient to approach equilibrium (typically 24 to several hundred hours).

-

-

Quenching and Sample Recovery:

-

At the end of the experiment, the sample is quenched rapidly (by cutting power to the furnace) to preserve the high-temperature mineral assemblage.

-

The pressure is then released, and the sample capsule is extracted from the apparatus.

-

-

Analysis of Experimental Products:

-

The capsule is opened, and the experimental charge is mounted in epoxy, ground, and polished to create a thin section.

-

The run products (minerals and any glass/melt) are identified and analyzed.

-

Analytical Techniques for Characterization

-

Electron Probe Microanalysis (EPMA): Used to determine the precise chemical composition of the this compound and coexisting mineral phases.[11]

-

X-Ray Diffraction (XRD): Used to identify the crystalline phases present in the experimental run products.[20][21]

-

Scanning Electron Microscopy (SEM): Provides high-resolution images of the textures and relationships between mineral grains.[22]

-

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques are used to identify and quantify the volatile species (H₂O, CO₂) within the this compound channels.[13][23]

-

Secondary Ion Mass Spectrometry (SIMS): A high-sensitivity technique used for in-situ analysis of volatile content in this compound.[14]

Mandatory Visualizations

Caption: P-T diagram showing the stability field of this compound.

Caption: Workflow for petrological analysis using this compound.

Caption: Interpreting this compound origin in igneous rocks.

Conclusion

This compound is an indispensable mineral for petrologists seeking to unravel the complex histories of metamorphic and igneous rocks. Its stability is strongly dependent on pressure and temperature, making it a reliable indicator of low-pressure, high-temperature conditions. Furthermore, its ability to incorporate and preserve volatiles within its crystal structure offers a rare window into the fluid regimes that mediate geological processes deep within the Earth's crust. Through a combination of detailed petrographic observation, micro-analysis, and experimental calibration, the study of this compound continues to provide fundamental constraints on models of metamorphism, crustal melting, and magma genesis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound – Geology is the Way [geologyistheway.com]

- 3. sandatlas.org [sandatlas.org]

- 4. This compound [science.smith.edu]

- 5. ALEX STREKEISEN-Cordierite- [alexstrekeisen.it]

- 6. researchgate.net [researchgate.net]

- 7. This compound – WGNHS – UW–Madison [home.wgnhs.wisc.edu]

- 8. This compound [science.smith.edu]

- 9. rruff.net [rruff.net]

- 10. ieeexplore.ieee.org [ieeexplore.ieee.org]

- 11. nepjol.info [nepjol.info]

- 12. Garnet-biotite-cordierite thermometry and barometry in the Cashel thermal aureole, Connemara, Ireland | Mineralogical Magazine | Cambridge Core [cambridge.org]

- 13. The quantitative analysis of H2O and CO2 in this compound using single-crystal polarized-light FTIR microspectroscopy [iris.uniroma3.it]

- 14. pure.ed.ac.uk [pure.ed.ac.uk]

- 15. journals.uchicago.edu [journals.uchicago.edu]

- 16. journals.uchicago.edu [journals.uchicago.edu]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. atlantis-press.com [atlantis-press.com]

- 21. thaiceramicsociety.com [thaiceramicsociety.com]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

Initial investigation of cordierite's dielectric properties at high frequencies

An Initial Investigation of Cordierite's Dielectric Properties at High Frequencies

A Technical Guide for Researchers and Scientists

Introduction

This compound (2MgO·2Al₂O₃·5SiO₂) is a magnesium aluminosilicate (B74896) ceramic that has garnered significant attention for its applications in high-frequency electronic devices.[1] Its desirable properties, including a low coefficient of thermal expansion, excellent thermal shock resistance, and chemical stability, make it a prime candidate for use as a substrate material in integrated circuits, radomes, and microwave components.[1][2] For high-frequency applications, the most critical characteristics are a low dielectric permittivity (dielectric constant) and a low dielectric loss (dissipation factor).[3] A low dielectric constant helps to reduce signal propagation delay and crosstalk between signal lines, while low dielectric loss minimizes power consumption and improves frequency selectivity.[3] This guide provides an in-depth look at the high-frequency dielectric properties of this compound, summarizing key data, detailing experimental measurement protocols, and illustrating the relationships between material processing and performance.

Data Presentation: Dielectric Properties of this compound and its Composites

The dielectric properties of this compound can vary significantly based on its phase (e.g., α-cordierite, indialite), purity, microstructure, and the presence of additives or glass phases.[4][5][6] The following tables summarize quantitative data from various studies, showcasing these properties across a range of high frequencies.

Table 1: Dielectric Properties of Pure and Doped this compound

| Material Composition | Frequency Range | Dielectric Constant (εr) | Loss Tangent (tan δ) / Dissipation Factor | Quality Factor (Q×f) (GHz) | Reference |

| Pure this compound | 0.4 - 1.8 THz | 4.1 | < 0.005 | - | [3] |

| Dense this compound (sintered at 1450°C) | High Frequencies | 5.21 | 3.53 × 10⁻³ | - | [7] |

| Mg₁.₈Ni₀.₂Al₄Si₅O₁₈ this compound | Microwave | 4.53 | - | 61,880 | [3] |

Table 2: Dielectric Properties of this compound-Based Glass-Ceramics and Composites

| Material Composition | Frequency Range | Dielectric Constant (εr) | Loss Tangent (tan δ) / Dissipation Factor | Quality Factor (Q×f) (GHz) | Reference |

| This compound-Glass | 0.5 - 0.7 THz | 3.5 (at 1 THz) | 0.002 | - | [3] |

| This compound-Mullite-Glass (sintered at 970°C) | 0.15 - 1.1 THz | 4.0 - 4.1 | 0.004 (at 1 THz) | - | [8] |

| This compound-Mullite-Glass (sintered at 1050°C) | 90 - 140 GHz | 4.75 - 4.78 | 0.003 - 0.010 | - | [8] |

| This compound-Mullite-Glass (sintered at 1050°C) | 0.15 - 1.1 THz | 4.6 - 4.7 | 0.035 (at 1 THz) | - | [8] |

| Indialite/Cordierite Glass Ceramics | Millimeter-Wave | 4.7 | < 5 × 10⁻⁶ (calculated from Qf) | > 200,000 | [4][5][6] |

Experimental Protocols

The characterization of dielectric properties at high frequencies requires specialized measurement techniques. The most common methods can be categorized into resonant and non-resonant (transmission/reflection) methods.[9]

Free-Space Measurement Technique

This is a non-destructive and contactless method suitable for measurements in the millimeter-wave band.

-

Principle: The material under test (MUT) is placed between a transmitting and a receiving horn antenna. A Vector Network Analyzer (VNA) is used to generate a high-frequency signal and measure the magnitude and phase of the signals transmitted through and reflected from the sample. These are known as the S-parameters (S₂₁ for transmission, S₁₁ for reflection).

-

Methodology:

-

Setup: A VNA is connected to two pyramidal horn antennas mounted on a quasi-optical bench. The antennas are aligned to face each other.

-

Calibration: The system is calibrated without the sample to establish a reference plane.

-

Measurement: The flat, solid sample is placed in the path of the electromagnetic waves, perpendicular to the direction of propagation.

-

Data Acquisition: The VNA sweeps through the desired frequency range (e.g., 90-140 GHz) and records the complex S-parameters.

-

Calculation: The relative permittivity (dielectric constant) and loss tangent are calculated from the measured S-parameter data using established algorithms that model the interaction of the electromagnetic waves with the material.

-

Transmission Line / Waveguide Method

This technique involves confining the electromagnetic wave within a waveguide, which is a hollow metallic tube.[10][11]

-

Principle: A precisely machined sample of the material is placed inside a section of a waveguide, completely filling its cross-section. The VNA measures how the sample affects the wave propagating through the line.[10]

-

Methodology:

-

Sample Preparation: The ceramic material is carefully cut and machined to fit snugly inside the waveguide dimensions to minimize air gaps.

-

Setup: The waveguide section containing the sample is connected between two ports of a VNA.[10][11]

-

Measurement: The VNA measures the complex transmission (S₂₁) and reflection (S₁₁) coefficients over a specified frequency band (e.g., Ka-band, 25-40 GHz).[10][11]

-

Extraction of Parameters: The dielectric parameters are then extracted from these measurements using established methods, such as the Nicolson-Ross-Weir (NRW) technique.[10]

-

Resonant Methods (Dielectric Resonator Technique)

Resonant techniques are highly accurate for measuring the properties of low-loss materials at discrete frequencies.[9]

-

Principle: A sample of the dielectric material is placed within a resonant cavity. The dielectric properties of the sample alter the resonant frequency and the quality factor (Q-factor) of the cavity. By measuring these changes, the material's dielectric constant and loss tangent can be determined with high precision.[9]

-

Methodology (Hakki-Coleman Technique Example):

-

Sample Preparation: A cylindrical rod sample of the this compound ceramic is prepared.

-

Setup: The sample is placed between two parallel conducting plates, forming a resonator structure.[9]

-

Measurement: The system is excited with a microwave signal, and the frequencies of the resonant TE₀ₙₗ modes are determined.[4]

-

Calculation: The dielectric constant is calculated from the resonant frequency and the dimensions of the sample and cavity. The loss tangent is determined from the inverse of the measured Q-factor of the resonance.[4]

-

Mandatory Visualizations

References

- 1. mdpi.com [mdpi.com]

- 2. This compound Ceramic Manufacturer - China Glass Ceramic Inc. [glassceramicparts.com]

- 3. sci-rad.com [sci-rad.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Structural, Thermal and Dielectric Properties of Low Dielectric Permittivity this compound-Mullite-Glass Substrates at Terahertz Frequencies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microwave Measurements of Electromagnetic Properties of Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Exploratory Study of Volatile Species (H₂O, CO₂) in Cordierite Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques used to study the volatile species, specifically water (H₂O) and carbon dioxide (CO₂), sequestered within the structural channels of the mineral cordierite. This document details experimental protocols, presents quantitative data from various studies, and illustrates key workflows and concepts using logical diagrams.

Introduction to Volatile Species in this compound

This compound, a magnesium iron aluminum cyclosilicate mineral with the chemical formula (Mg,Fe)₂Al₄Si₅O₁₈, possesses a unique crystal structure characterized by channels that can accommodate various volatile molecules. The type and concentration of these entrapped species, primarily H₂O and CO₂, provide valuable insights into the geological conditions under which the this compound was formed. The study of these volatiles is crucial for understanding metamorphic processes and fluid-rock interactions in the Earth's crust. Beyond geology, the ability of this compound to host guest molecules makes it a subject of interest in materials science for potential applications in gas storage and separation.

Quantitative Analysis of H₂O and CO₂ in this compound Channels

The concentration of H₂O and CO₂ in this compound can vary significantly depending on the geological environment of its formation. Researchers have employed various analytical techniques to quantify these volatile species. The following tables summarize quantitative data from several key studies.

| Sample Origin/Type | H₂O (wt%) | CO₂ (wt%) | Analytical Method | Reference |

| Various Occurrences | Up to 1.52 | Up to 1.11 | SIMS, FTIR | [1][2] |

| Migmatites, Germany | 0.38 - 0.74 | 0.04 - 0.10 | Infrared Spectroscopy | [3] |

| UHT Bakhuis Granulite Belt, Surinam | Negligible (~0.04) | > 2.5 | Raman Spectroscopy | [4] |

| Granulite-facies rocks, Russia | - | XCO₂ = 0.74–0.99 | GC-MS, Raman, IR Spectroscopy | [5] |

| Amphibolite-facies rocks, Russia | - | XCO₂ = 0.51–0.57 | GC-MS, Raman, IR Spectroscopy | [5] |

| Epidote-amphibole facies, Tajikistan | 57.06 - 67.88 (rel. %) | 24.29 - 32.95 (rel. %) | GC-MS, IR, Raman Spectroscopy | [6] |

XCO₂ represents the mole fraction of CO₂ relative to the total H₂O + CO₂ content.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible analysis of volatile species in this compound. This section outlines the key experimental protocols for Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Thermal Analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful non-destructive technique for identifying and quantifying H₂O and CO₂ in this compound based on their characteristic vibrational absorption bands.

Sample Preparation:

-

Sectioning and Polishing: The oriented crystals are then cut and doubly polished to obtain thin sections of known thickness. The thickness is precisely measured for quantitative analysis.

-

KBr Pellet Method (for powder analysis): For bulk analysis, a known amount of finely ground this compound powder is mixed with potassium bromide (KBr) and pressed into a transparent pellet.[7]

Instrumentation and Data Acquisition:

-

Spectrometer: A high-resolution FTIR spectrometer equipped with a microscope is used for single-crystal analysis. For powder analysis, a standard FTIR spectrometer can be utilized.

-

Polarized Measurements: For single-crystal analysis, polarized infrared radiation is used to probe the orientation of H₂O and CO₂ molecules. Spectra are collected with the electric vector of the incident radiation aligned parallel to the principal crystallographic axes of the this compound sample.

-

Spectral Range: The mid-infrared range (typically 4000-400 cm⁻¹) is scanned to capture the fundamental vibrational modes of H₂O and CO₂.

-